molecular formula C10H13ClO3S B2938739 2-Methoxy-2-phenylpropane-1-sulfonyl chloride CAS No. 1784362-72-6

2-Methoxy-2-phenylpropane-1-sulfonyl chloride

Cat. No. B2938739
M. Wt: 248.72
InChI Key: HYMLCBNLAZWMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2-phenylpropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1784362-72-6 . It has a molecular weight of 248.73 and its molecular formula is C10H13ClO3S .


Molecular Structure Analysis

The InChI code for 2-Methoxy-2-phenylpropane-1-sulfonyl chloride is 1S/C10H13ClO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Oxidative Fragmentations

One study discusses the oxidative fragmentations of selected 1-alkenyl sulfoxides, demonstrating chemical and spectroscopic evidence for 1-alkenesulfinyl chlorides. This process involves converting diphenylmethyl, p-methoxybenzyl, or 2-(trimethylsilyl)ethyl groups into 1-alkenesulfinyl chlorides using SO2Cl2, which could relate to the reactivity and potential applications of sulfonyl chlorides in synthetic chemistry (Schwan et al., 1996).

Polymer Chemistry

Another application area is in the synthesis of poly(arylene ether sulfone)s as proton exchange membranes. A new sulfonated side-chain grafting unit containing sulfonic acid groups was synthesized for copolymerization, demonstrating the role of sulfonyl chlorides in modifying polymers for enhanced proton conductivity, relevant for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Synthesis of Sulfonyl Chlorides

A facile synthesis method for several benzenesulfonyl and arylmethanesulfonyl chlorides through the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides highlights the versatility of sulfonyl chlorides in synthetic chemistry, providing a pathway for functionalized sulfides preparation (Kim, Ko, & Kim, 1992).

Flash Photolytic Generation

The generation of a dithio carbocation from 1,3-dithiolane derivatives and its reaction with nucleophiles, involving 2-methoxy and other dithiolane derivatives, illustrates the application of sulfonyl chlorides in studying reaction mechanisms and generating transient intermediates (Okuyama et al., 1991).

Ruthenium-Catalyzed Meta Sulfonation

Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines with sulfonyl chlorides demonstrates an application in catalysis, offering access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation. This highlights the potential use of sulfonyl chlorides in developing new catalytic processes (Saidi et al., 2011).

properties

IUPAC Name

2-methoxy-2-phenylpropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-10(14-2,8-15(11,12)13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLCBNLAZWMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-phenylpropane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.